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Compound of Interest

Compound Name: CAL-130 Hydrochloride

Cat. No.: B1139508 Get Quote

Note: The initial query for "CAL-130" did not yield a recognized PI3K inhibitor. Based on the

similarity in nomenclature and the context of PI3K isoform specificity, this guide focuses on the

well-characterized and clinically approved p110δ inhibitor, CAL-101, also known as Idelalisib.

This guide provides a comprehensive comparison of the inhibitory activity of CAL-101 against

the Class I phosphoinositide 3-kinase (PI3K) isoforms p110α, p110β, p110γ, and p110δ. The

data presented herein demonstrates the high specificity of CAL-101 for the p110δ isoform.

Data Presentation: Inhibitory Activity of CAL-101
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAL-

101 against the four Class I PI3K catalytic isoforms. Lower IC50 values indicate greater

potency. The data clearly illustrates the high selectivity of CAL-101 for p110δ.

Inhibitor
p110α (IC50,
nM)

p110β (IC50,
nM)

p110γ (IC50,
nM)

p110δ (IC50,
nM)

CAL-101

(Idelalisib)
820[1] 565[1] 89[1]

2.5[1][2][3][4][5]

[6]

As shown, CAL-101 is significantly more potent against p110δ, with IC50 values ranging from

40- to over 300-fold lower than those for the other Class I isoforms.[2][5][6]
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Experimental Protocols
The determination of inhibitor specificity is crucial for drug development. Biochemical assays

are employed to measure the direct inhibitory effect of a compound on the enzymatic activity of

purified kinases. Below are detailed methodologies for two common in vitro kinase assays used

for this purpose.

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates

enzymatic inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and

any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a

luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial

ADP concentration.[7][8]

Methodology:

Reaction Setup: Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α,

p110δ/p85α, p110γ) are incubated with a lipid substrate such as phosphatidylinositol-4,5-

bisphosphate (PIP2), ATP, and varying concentrations of CAL-101 in a kinase reaction

buffer.[9]

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed

for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete

the remaining ATP. This step is typically incubated for 40 minutes at room temperature.

ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a

luminescent signal. The plate is incubated for another 30-60 minutes.

Data Acquisition: The luminescence is measured using a luminometer. The signal is

inversely proportional to the kinase activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-assay-protocol/
https://worldwide.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/661/318/i1036-110m0853dat.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-

response curve.

2. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This assay is a competitive immunoassay that measures the production of phosphatidylinositol-

3,4,5-trisphosphate (PIP3), the product of the PI3K reaction.

Principle: The assay uses a FRET (Förster Resonance Energy Transfer) pair. A Europium-

labeled anti-GST antibody binds to a GST-tagged PH domain, which in turn binds to a

biotinylated PIP3 tracer, bringing it in proximity to streptavidin-Allophycocyanin (APC).

Excitation of Europium results in energy transfer to APC and a fluorescent signal. The PIP3

produced by the kinase reaction competes with the biotinylated PIP3 tracer, leading to a

decrease in the FRET signal.[10]

Methodology:

Kinase Reaction: Similar to the ADP-Glo assay, the purified PI3K isoforms are incubated

with PIP2, ATP, and various concentrations of CAL-101.

Reaction Termination and Detection: A stop solution and the detection mix (containing the

Europium-labeled antibody, GST-PH domain, biotin-PIP3, and Streptavidin-APC) are

added to the reaction wells.

Incubation: The plate is incubated to allow the competitive binding to reach equilibrium.

Data Acquisition: The time-resolved fluorescence is read at two wavelengths (e.g., 665 nm

for the acceptor and 620 nm for the donor).

Data Analysis: The ratio of the two fluorescence signals is calculated and plotted against

the inhibitor concentration to determine the IC50 value.
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The diagram below illustrates the canonical Class I PI3K signaling pathway. Upon activation by

receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K

phosphorylates PIP2 to generate PIP3. This second messenger recruits and activates

downstream effectors like AKT, which in turn regulate numerous cellular processes.
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Caption: Simplified Class I PI3K signaling pathway.
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Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of an

inhibitor using an in vitro kinase assay.
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Caption: Workflow for determining PI3K inhibitor IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1139508?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2024/01/29/idelalisib-is-an-orally-active-p110%CE%B4-inhibitor-for-leukemia-research/
https://www.selleckchem.com/products/idelalisib-cal-101-pi3k-delta-inhibitor.html
https://www.apexbt.com/cal-101.html
https://www.ubpbio.com/index.php/cal-101-idelalisib-gs-1101.html
https://www.fishersci.com/shop/products/cal-101-idelalisib-gs-1101/NC0877810
https://www.fishersci.com/shop/products/cal-101-idelalisib-gs-1101/NC0877810
https://www.medchemexpress.com/CAL-101.html
https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-assay-protocol/
https://worldwide.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/661/318/i1036-110m0853dat.pdf
https://www.merckmillipore.com/deepweb/assets/sigmaaldrich/product/documents/105/195/33-017man.pdf
https://www.benchchem.com/product/b1139508#validating-the-specificity-of-cal-130-for-p110-over-p110
https://www.benchchem.com/product/b1139508#validating-the-specificity-of-cal-130-for-p110-over-p110
https://www.benchchem.com/product/b1139508#validating-the-specificity-of-cal-130-for-p110-over-p110
https://www.benchchem.com/product/b1139508#validating-the-specificity-of-cal-130-for-p110-over-p110
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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